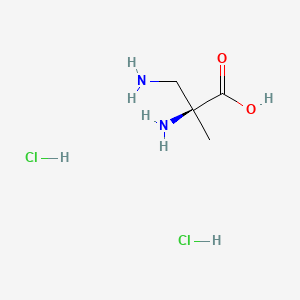
(2S)-2,3-diamino-2-methylpropanoic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2,3-diamino-2-methylpropanoic acid dihydrochloride is a chemical compound with the molecular formula C4H12Cl2N2O2. It is a derivative of amino acids and is often used in various scientific research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3-diamino-2-methylpropanoic acid dihydrochloride typically involves the reaction of 2-methylpropanoic acid with ammonia and hydrogen chloride. The process can be carried out under controlled conditions to ensure the purity and yield of the final product. The reaction is usually performed in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2,3-diamino-2-methylpropanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
(2S)-2,3-diamino-2-methylpropanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in various biochemical pathways and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2S)-2,3-diamino-2-methylpropanoic acid dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The pathways involved include amino acid metabolism and neurotransmitter synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-(+)-2,4-Diaminobutyric Acid Dihydrochloride
- 2,3-Diaminopropanoic Acid
Uniqueness
(2S)-2,3-diamino-2-methylpropanoic acid dihydrochloride is unique due to its specific structural configuration and the presence of two amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C4H12Cl2N2O2 |
|---|---|
Peso molecular |
191.05 g/mol |
Nombre IUPAC |
(2S)-2,3-diamino-2-methylpropanoic acid;dihydrochloride |
InChI |
InChI=1S/C4H10N2O2.2ClH/c1-4(6,2-5)3(7)8;;/h2,5-6H2,1H3,(H,7,8);2*1H/t4-;;/m0../s1 |
Clave InChI |
ZHCKRKXHPIEGIC-FHNDMYTFSA-N |
SMILES isomérico |
C[C@](CN)(C(=O)O)N.Cl.Cl |
SMILES canónico |
CC(CN)(C(=O)O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


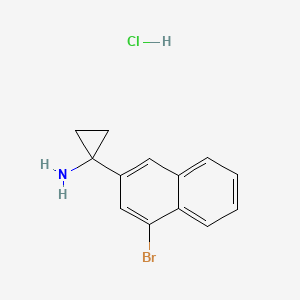

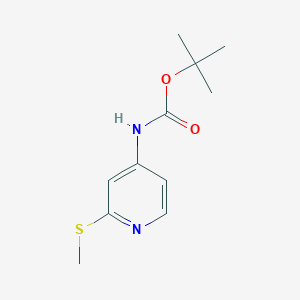
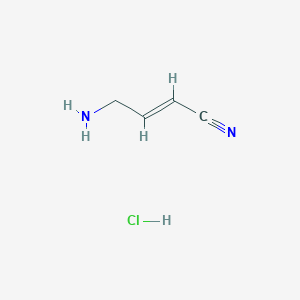
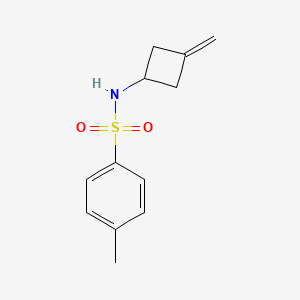
![3'-Oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid hydrochloride](/img/structure/B13453058.png)

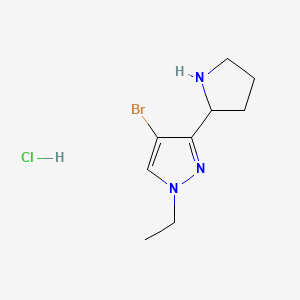
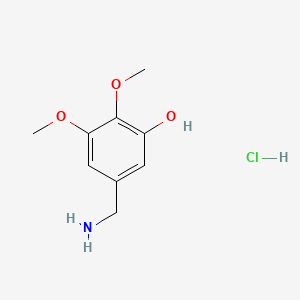
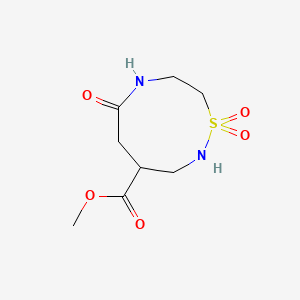

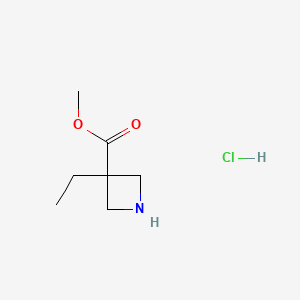
![benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13453109.png)

